Validamin;6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol; (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol
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Overview
Description
Validamine is a compound derived from validamycin A, a potent antifungal agent widely used in agriculture. Validamine is part of the C7N aminocyclitol family of natural products, which are known for their significant biomedical and agricultural applications . Validamine is structurally related to other aminocyclitols like valienamine and validoxylamine A, which are known for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Validamine is typically prepared through the degradation of validamycin A. The process involves the hydrolysis of validamycin A to validoxylamine A by β-glucosidase. Validoxylamine A is then further degraded through the action of glucoside 3-dehydrogenase and 3-ketovalidoxylamine A C–N lyase to produce validamine . The optimal conditions for the formation of N-p-nitrophenyl-3-ketovalidamine, a precursor in the synthesis of validamine, are pH 6.0 and 30°C .
Industrial Production Methods
Industrial production of validamine involves microbial fermentation using strains like Stenotrophomonas maltrophilia, which can produce the necessary enzymes for the degradation of validamycin A . The yield and selectivity of the production process can be improved by treating the microbial cells with ethylenediaminetetraacetic acid (EDTA) .
Chemical Reactions Analysis
Types of Reactions
Validamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize validamine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of validamine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include various derivatives of validamine, which can be used for different scientific and industrial applications .
Scientific Research Applications
Validamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and microbial metabolism.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Used in the production of agricultural chemicals and pharmaceuticals.
Mechanism of Action
Validamine exerts its effects primarily through enzyme inhibition. It targets enzymes involved in carbohydrate metabolism, such as α-glucosidase, by mimicking the structure of the enzyme’s natural substrate. This inhibition disrupts the normal metabolic processes of the target organism, leading to its antifungal and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Valienamine: Another aminocyclitol with potent glucosidase inhibitory activity.
Validoxylamine A: A precursor in the biosynthesis of validamycin A.
Valiolamine: Known for its role in enzyme inhibition.
Uniqueness
Validamine is unique due to its specific structure and the presence of a rare C-N bond, which is not commonly found in other aminocyclitols. This unique structure contributes to its potent biological activities and makes it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQYAWMREAXBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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